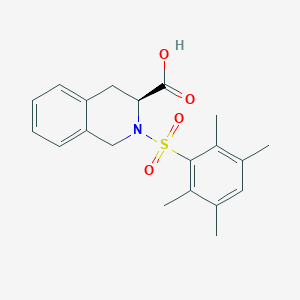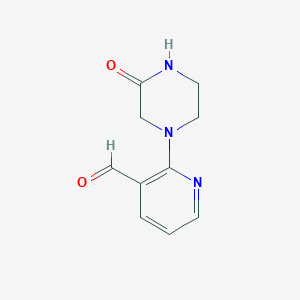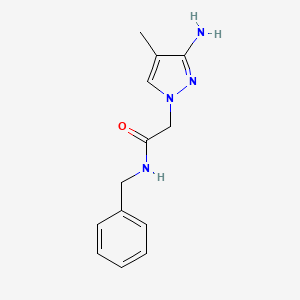
3-(6-Aminopyridin-2-YL)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-Aminopyridin-2-YL)phenol: is an organic compound that features a phenol group attached to a pyridine ring, which is further substituted with an amino group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-2-YL)phenol typically involves the reaction of 4-aminophenol with 2-chloro-3-nitropyridine. This reaction yields 4-(3-nitropyridin-2-ylamino)phenol, which is then reduced to this compound using sodium sulfide in aqueous media . This method is preferred over catalytic hydrogenation due to its simplicity and cost-effectiveness.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.
化学反应分析
Types of Reactions: 3-(6-Aminopyridin-2-YL)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group in intermediates can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium sulfide is used for the reduction of nitro groups.
Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Quinones.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated derivatives.
科学研究应用
Chemistry: 3-(6-Aminopyridin-2-YL)phenol is used as an intermediate in the synthesis of various heterocyclic compounds. It is also employed in the development of novel ligands for coordination chemistry.
Biology: In biological research, this compound is investigated for its potential as a building block for bioactive molecules. It has shown promise in the development of antitumor agents .
Medicine: The compound is explored for its potential therapeutic applications, particularly in the design of drugs targeting specific enzymes or receptors.
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 3-(6-Aminopyridin-2-YL)phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenol group can participate in π-π interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Comparison: 3-(6-Aminopyridin-2-YL)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and binding affinities, making it a valuable compound for targeted applications in research and industry .
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
3-(6-aminopyridin-2-yl)phenol |
InChI |
InChI=1S/C11H10N2O/c12-11-6-2-5-10(13-11)8-3-1-4-9(14)7-8/h1-7,14H,(H2,12,13) |
InChI 键 |
GHUZEOITWDJMTF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)C2=NC(=CC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


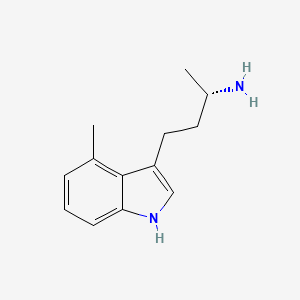
![N-Ethyl-N-methyl-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13170299.png)
![Methyl 2,5-dimethyl-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13170305.png)
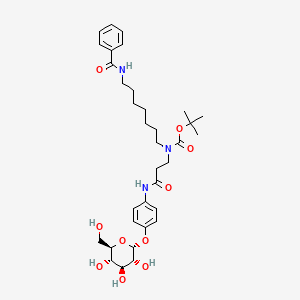

![1-[3-(Furan-2-yl)thiophen-2-yl]ethan-1-one](/img/structure/B13170315.png)
